Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-cyclopentylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)9-6-7-11-12(9)8-4-2-3-5-8/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJGNMDIILAWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The methyl ester group can be introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid, while reduction can produce pyrazole-5-methanol.
Scientific Research Applications
Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-ethyl-1H-pyrazole-5-carboxylate
- Methyl 1-phenyl-1H-pyrazole-5-carboxylate
- Methyl 1-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties
Biological Activity
Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings.
Overview of Biological Activities
This compound has been studied for several biological activities, including:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, potentially making it useful in treating infections caused by various pathogens.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Enzyme Inhibition : Similar pyrazole derivatives are known to act as enzyme inhibitors, particularly in pathways related to cancer and inflammation. Preliminary studies indicate that this compound may interact with specific enzymes.
The biological activity of this compound is primarily attributed to its interactions with molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to active sites, modulating enzyme activity and influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Modulation : The pyrazole ring structure enables interaction with enzymes involved in inflammatory responses and cancer progression.
- Receptor Binding : The compound may also bind to specific receptors, altering their activity and contributing to its pharmacological effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Methyl 1-ethyl-1H-pyrazole-5-carboxylate | Ethyl group instead of cyclopentyl | Similar biological activity potential |
| Methyl 1-phenyl-1H-pyrazole-5-carboxylate | Phenyl group instead of cyclopentyl | Known for anti-inflammatory effects |
| Methyl 5-nitro-1H-pyrazole-3-carboxylate | Nitro group at different position | Recognized for enzyme inhibition |
This table highlights how the cyclopentyl group in this compound imparts distinct steric and electronic properties that may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its analogs:
- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial effects against a range of bacterial strains, suggesting its potential utility as an antimicrobial agent.
- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The findings indicated that the compound could inhibit pro-inflammatory cytokine production in vitro, which is critical for managing chronic inflammatory conditions .
- Enzyme Inhibition Analysis : A comparative study evaluated the enzyme inhibition capabilities of various pyrazole derivatives. This compound was found to effectively inhibit specific enzymes involved in inflammatory pathways, showcasing its therapeutic potential .
Q & A
Q. What are the common synthetic routes for Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-carboxylate derivatives can be prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine, followed by cyclization and esterification steps. Hydrolysis under basic conditions may yield carboxylic acid intermediates, which are then esterified to obtain the methyl ester derivative . Cyclopentyl substitution is introduced via alkylation or nucleophilic substitution reactions using cyclopentyl halides or alcohols under reflux conditions .
Q. How is the compound purified after synthesis?
Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization using solvents like ethanol or methanol. Purity is confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Commercial reagents often list purity levels >95% (GC/HPLC), as seen in Kanto Reagents’ catalog entries .
Q. What spectroscopic and analytical methods are used for characterization?
- NMR : ¹H and ¹³C NMR identify functional groups and substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm and pyrazole ring protons at δ 6.0–7.5 ppm) .
- IR : Confirms ester carbonyl (C=O) stretches near 1700 cm⁻¹ .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX software for refinement .
- Mass spectrometry (MS) : Validates molecular weight via ESI or EI-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?
Discrepancies may arise from polymorphic forms or impurities. Techniques include:
Q. What computational methods are effective for modeling the compound’s electronic and structural properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond lengths, vibrational frequencies, and electrostatic potentials. Molecular docking studies assess interactions with biological targets, such as enzymes, by analyzing binding affinities and hydrogen-bonding patterns .
Q. How do hydrogen-bonding networks influence crystallographic data interpretation?
Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs (e.g., chains, rings) to explain packing efficiency and stability. SHELXL refinement accounts for anisotropic displacement parameters and twin corrections in high-resolution structures .
Q. What experimental strategies elucidate the compound’s bioactivity mechanisms?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., cyclopentyl vs. phenyl groups) to assess potency.
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase).
- Theoretical modeling : Compare calculated binding energies with experimental IC₅₀ data to validate mechanisms .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Wear lab coats, nitrile gloves, and P95 respirators to avoid inhalation/contact .
- Ventilation : Use fume hoods during synthesis to minimize vapor exposure .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
